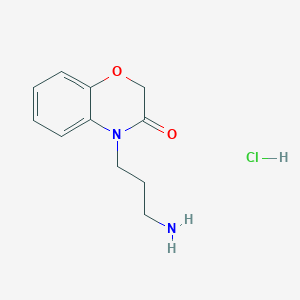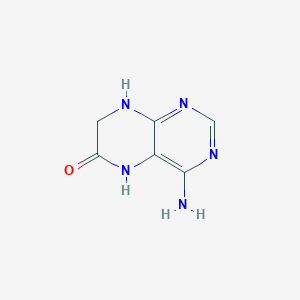![molecular formula C12H13N5O B1524555 N-[cyclopropyl(2H-1,2,3,4-tetrazol-5-yl)methyl]benzamide CAS No. 1315367-08-8](/img/structure/B1524555.png)
N-[cyclopropyl(2H-1,2,3,4-tetrazol-5-yl)methyl]benzamide
Übersicht
Beschreibung
“N-[cyclopropyl(2H-1,2,3,4-tetrazol-5-yl)methyl]benzamide” is a compound that contains a tetrazole moiety. Tetrazoles are synthetic or man-made organic heterocyclic compounds that consist of a doubly unsaturated five-membered aromatic ring with four nitrogen, one carbon, and two hydrogen atoms . They are known for their diverse biological applications, predominantly in the area of material and medicinal chemistry .
Synthesis Analysis
Tetrazole derivatives can be synthesized using eco-friendly approaches such as the use of water as a solvent, moderate conditions, non-toxic, easy extractions, easy setup, low cost, etc. with good to excellent yields . A series of C–N linked bistetrazolate nitramino compounds were successfully prepared from readily available 5-aminotetrazole .Molecular Structure Analysis
Tetrazole is a five-membered aza compound with 6π electrons, and 5-substituted tetrazole reactivity is similar to aromatic compounds . The presence of free N-H causes the acidic nature of tetrazoles and forms both aliphatic and aromatic heterocyclic compounds .Chemical Reactions Analysis
Tetrazoles are known to react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . They also undergo exothermic reactions with reducing agents .Physical And Chemical Properties Analysis
Tetrazoles are crystalline light yellow powders and odorless . They show melting point temperature at 155–157°C . On heating, tetrazoles decompose and emit toxic nitrogen fumes . They dissolve in water, acetonitrile, etc .Wissenschaftliche Forschungsanwendungen
Synthesis and Evaluation as Antitumor Agents
Benzothiazole derivatives, including those similar in structure to N-[cyclopropyl(2H-1,2,3,4-tetrazol-5-yl)methyl]benzamide, have been designed and synthesized for their potent antitumor properties. One study focused on creating biologically stable derivatives without nitro groups, resulting in compounds with excellent in vivo inhibitory effects on tumor growth (Yoshida et al., 2005).
Anticancer Activity of Benzamide Derivatives
A series of N-substituted benzamides have been synthesized and evaluated for their anticancer activity against several cancer cell lines, including breast, lung, colon, and ovarian cancers. The compounds showed moderate to excellent activity, with some derivatives demonstrating higher efficacy than the reference drug etoposide (Ravinaik et al., 2021).
Colorimetric Sensing of Fluoride Anions
N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives have been synthesized and studied for their solid-state properties and hydrogen bonding interactions. Notably, one derivative exhibited a color transition from colorless to black in the presence of fluoride anions, indicating potential applications in colorimetric sensing for fluoride detection (Younes et al., 2020).
Synthesis and Characterization for Corrosion Inhibition
Compounds similar in structure to this compound have been synthesized and characterized for their inhibiting activity of corrosion for mild steel in acidic media. This highlights the potential application of such compounds in protecting metals against corrosion (Aouine et al., 2011).
Synthesis for Antimicrobial Agents
1-(4-Methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives, bearing resemblance to the core structure of this compound, have been synthesized and shown to possess potent antibacterial and antifungal activities. This suggests their potential as antimicrobial agents, highlighting the diverse utility of such compounds in medical research (Raju et al., 2010).
Wirkmechanismus
While the specific mechanism of action for “N-[cyclopropyl(2H-1,2,3,4-tetrazol-5-yl)methyl]benzamide” is not mentioned in the search results, it’s worth noting that tetrazoles have a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, antinociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities .
Safety and Hazards
Tetrazoles are known to burst vigorously on exposure to shock, fire, and heat on friction . They easily react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . They also undergo reaction with few active metals and produce new compounds which are explosives to shocks .
Zukünftige Richtungen
Tetrazoles and their derivatives play a very important role in medicinal and pharmaceutical applications . The synthesis of tetrazole derivatives can be approached in eco-friendly ways, which opens up possibilities for future research and development . Furthermore, the high nitrogen contents and high heats of formation of these compounds have endowed them with prominent detonation performance, making them promising candidates for application as high-performance energetic materials .
Eigenschaften
IUPAC Name |
N-[cyclopropyl(2H-tetrazol-5-yl)methyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5O/c18-12(9-4-2-1-3-5-9)13-10(8-6-7-8)11-14-16-17-15-11/h1-5,8,10H,6-7H2,(H,13,18)(H,14,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSMJJYHSLAYXNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C2=NNN=N2)NC(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,3-bis[1-(2-methylpropyl)-1H-pyrazol-5-yl]urea](/img/structure/B1524472.png)

![1-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]piperazine](/img/structure/B1524474.png)

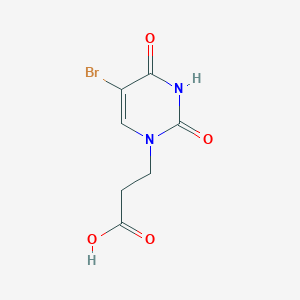
![tert-butyl N-[(2S)-2-(2-fluorophenyl)-2-hydroxyethyl]carbamate](/img/structure/B1524477.png)
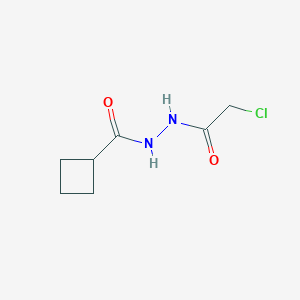
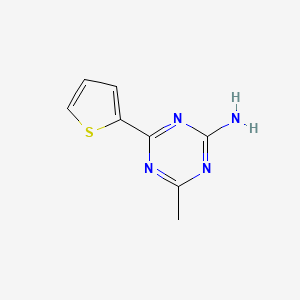

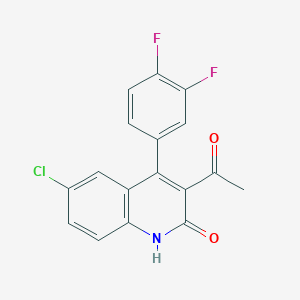
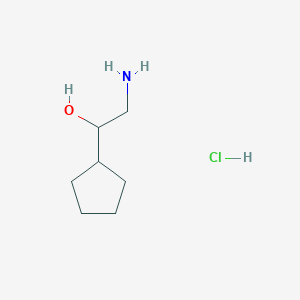
![9-{[(Tert-butoxy)carbonyl]amino}bicyclo[3.3.1]nonane-3-carboxylic acid](/img/structure/B1524490.png)
